2,5-Bis(4-cyanophenyl)furan

Organic Synthesis Process Chemistry Medicinal Chemistry

2,5-Bis(4-cyanophenyl)furan is a dual-purpose intermediate. Its coplanar furan core provides optimal DNA minor-groove curvature for Furamidine/Pafuramidine synthesis. The para-cyano groups reduce reorganization energy (~0.21 eV vs. 0.35 eV bare furan) for n-type OLED charge transport (≤16,000 cd/m²). Generic analogs fail: only this –179(2)° torsion angle geometry ensures efficient π-stacking. Chromatography-free Stetter synthesis enables cost-effective procurement. ≥95% purity. Ideal for medicinal chemistry, organic electronics, and crystallographic studies.

Molecular Formula C18H10N2O
Molecular Weight 270.3 g/mol
CAS No. 55368-37-1
Cat. No. B113920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-cyanophenyl)furan
CAS55368-37-1
Synonyms2,5-Bis(4-cyanophenyl)furan;  2,5-Bis(p-cyanophenyl)furan
Molecular FormulaC18H10N2O
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H
InChIKeyJVFLSYUMYIPFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-cyanophenyl)furan (CAS 55368-37-1): Core Properties and Procurement Context for Advanced Intermediates


2,5-Bis(4-cyanophenyl)furan (CAS 55368-37-1), also known as 4,4'-(2,5-Furandiyl)bis-benzonitrile, is a symmetric 2,5-diarylfuran derivative characterized by a rigid, coplanar π-conjugated architecture dominated by a central furan ring substituted with two 4-cyanophenyl groups [1]. It functions primarily as a key synthetic intermediate in two distinct advanced application domains: the preparation of DNA minor-groove binding antimicrobial diamidines (Furamidine and Pafuramidine), and as a building block for α-oligo(arylfuran) materials in organic electronics [2][3]. The compound is a yellow crystalline solid with a melting point of 293–295 °C and crystallizes in a monoclinic system with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° [4]. Its procurement value resides in its dual functionality: the cyano groups serve both as precursors for amidine conversion in medicinal chemistry and as electron-withdrawing substituents that modulate frontier orbital energies in materials applications.

2,5-Bis(4-cyanophenyl)furan (CAS 55368-37-1): Why Generic Substitution Fails in Critical Applications


Simple substitution of 2,5-bis(4-cyanophenyl)furan with a generic aryl-substituted furan, thiophene, or other heterocyclic analog carries high risk of functional failure in both medicinal and materials applications. The compound's unique combination of a furan core and para-cyano substitution is not arbitrary. In medicinal chemistry, the furan ring provides the optimal curvature and hydrogen-bonding capacity for DNA minor-groove recognition, a feature that is not maintained when the furan is replaced by isoxazole, indole, or benzimidazole linkers [1]. In organic electronics, the electron-withdrawing –CN groups significantly decrease the reorganization energy and band gap compared to unsubstituted furan or non-cyano derivatives, directly altering charge injection and n-type character [2]. Furthermore, the rigid coplanar geometry—confirmed by X-ray crystallography with a torsion angle of -179(2)°—enables efficient π-stacking and charge transport, a structural feature that is lost with non-planar or differently substituted analogs [3]. Substituting the compound with a close analog may therefore yield a material or intermediate that is structurally similar but functionally divergent, leading to failed downstream syntheses, reduced antimicrobial potency, or poor OLED hole-transport efficiency.

2,5-Bis(4-cyanophenyl)furan (CAS 55368-37-1): Quantitative Differentiation Evidence Against Comparator Compounds


Scalable Synthesis: 3-Step Modified Stetter Route Achieves 20% Overall Yield from Commercially Available Reagents

A modern 3-step synthesis based on a modified Stetter reaction provides 2,5-bis(4-cyanophenyl)furan in 20% overall yield from commercially available 4-cyanoacetophenone [1]. This route eliminates the need for extraction or chromatography at any stage, and the use of crude 1,4-diketone yields comparable overall results (19% vs. 20% with purified diketone) [1]. In contrast, older Meerwein arylation approaches achieve only 25% yield in a single step and require chromatographic purification [2]. For procurement purposes, the Stetter route offers a scalable, chromatography-free pathway to multi-gram quantities.

Organic Synthesis Process Chemistry Medicinal Chemistry

Electron Mobility Enhancement: CN-Substitution Confers n-Type Character and Reduces Reorganization Energy vs. Bare Furan

Density functional theory (DFT) calculations demonstrate that the electron-withdrawing –CN groups in 2,5-bis(4-cyanophenyl)furan reduce the internal reorganization energy (λ) and narrow the HOMO–LUMO band gap relative to unsubstituted furan or non-cyano derivatives [1]. Specifically, the study reports a calculated reorganization energy of 0.21 eV for the cyano-substituted furan monomer, compared to 0.35 eV for bare furan—a 40% reduction that translates to enhanced electron injection and n-type semiconductor character [1]. For the oligomer, the electron mobility is predicted to be 2–3 orders of magnitude higher than the monomer unit [1]. These computational predictions align with experimental observations that α-oligo(arylfuran)s incorporating the compound exhibit good hole-transport capacity as p-type semiconductors in OLEDs [2].

Organic Electronics DFT Calculations Charge Transport

Coplanar Crystal Structure: Near-Planar Geometry with Torsion Angle –179(2)° Enables Efficient π-Stacking

Single-crystal X-ray diffraction analysis confirms that 2,5-bis(4-cyanophenyl)furan adopts a highly coplanar conformation in the solid state, with a furan–phenyl torsion angle of –179(2)° (nearly anti-periplanar) [1]. The molecule crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. In contrast, the thiophene analog (2,5-bis(4-cyanophenyl)thiophene) exhibits greater steric distortion due to larger sulfur atomic radius and altered ring geometry, leading to reduced intermolecular π–π overlap [2]. The coplanar geometry of the furan derivative maximizes π-orbital conjugation and facilitates close π-stacking, which is essential for efficient charge transport in organic semiconductors and for predictable DNA minor-groove binding geometry.

Crystallography Solid-State Properties Materials Science

OLED Hole-Transport Performance: Furan-Containing Compounds Transport Holes at Least as Efficiently as NPD

In OLED device evaluations, furan-containing hole-transporting materials (HTMs) based on the 2,5-diarylfuran scaffold demonstrated performance comparable to or exceeding the industry-standard NPD (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) [1]. Specifically, OLED devices incorporating furan-based HTMs achieved maximal brightness values up to 16,000 cd/m², with one device (Compound 2) reaching 16,000 cd/m² and another (Compound 3) reaching 9,000 cd/m² [1]. The furan-containing compounds transport holes at least as efficiently as NPD, a benchmark hole-transport material [1]. More recent work on α-oligo(arylfuran)s—for which 2,5-bis(4-cyanophenyl)furan serves as a monomeric building block—confirms that these materials have good hole-transport capacity and can function as hole-transporting layers in OLEDs [2].

OLED Hole-Transporting Material Electroluminescence

Thermal Stability: Melting Point 293–295 °C Confers Processing Window Advantage Over Lower-Melting Analogs

2,5-Bis(4-cyanophenyl)furan exhibits a sharp melting point of 293–295 °C [1], which is significantly higher than that of many structurally similar diarylfuran intermediates. For comparison, the thiophene analog 2,5-bis(4-cyanophenyl)thiophene (CAS 55368-38-2) has a reported melting point range of approximately 240–245 °C [2]. The higher melting point of the furan derivative reflects stronger intermolecular interactions in the solid state—consistent with its coplanar crystal packing and potential C–H···N and C–H···O hydrogen bonding networks [3]—and provides a broader thermal processing window for downstream transformations. In the synthesis of Furamidine and Pafuramidine, maintaining reaction temperatures ≤80 °C is recommended to avoid decomposition of thermally sensitive intermediates , and the high melting point of the precursor ensures solid-state stability during storage and handling.

Thermal Analysis Process Chemistry Material Stability

DNA Minor-Groove Binding Scaffold: Cyano Precursor Enables Convergent Synthesis of Furamidine and Pafuramidine

2,5-Bis(4-cyanophenyl)furan serves as the essential penultimate intermediate in the synthesis of 2,5-bis(4-amidinophenyl)furan (Furamidine, DB75) and its orally bioavailable prodrug Pafuramidine (DB289) [1]. The compound's para-cyano groups are converted to amidine moieties in the final synthetic step, enabling convergent access to a well-studied class of DNA minor-groove binders [2]. Furamidine exhibits broad-spectrum antimicrobial activity, including effectiveness against Pneumocystis carinii pneumonia (PCP) in immunosuppressed rat models and antitrypanosomal activity [3]. While direct DNA-binding affinity (Kd) for the cyano intermediate is low—the compound is a precursor, not an active agent—its structural fidelity directly determines the binding properties of the final diamidine product. Substituting the furan core with isoxazole, indole, or benzimidazole linkers alters the curvature and hydrogen-bonding capacity, leading to reduced DNA affinity and diminished antiparasitic activity [4].

Medicinal Chemistry Antimicrobial Agents DNA Binding

2,5-Bis(4-cyanophenyl)furan (CAS 55368-37-1): Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Multi-Gram Synthesis of Furamidine (DB75) or Pafuramidine (DB289) Antimicrobial Agents

Procure 2,5-bis(4-cyanophenyl)furan synthesized via the modified Stetter route (20% overall yield, chromatography-free) [1] for conversion to the corresponding diamidine via Pinner reaction or hydroxylamine-mediated amidoxime formation. The compound's high melting point (293–295 °C) ensures stability during storage and handling, while the coplanar furan core provides the requisite geometry for DNA minor-groove binding in the final active pharmaceutical ingredient [2][3].

OLED Hole-Transport Layer Development Using α-Oligo(arylfuran) Building Blocks

Use 2,5-bis(4-cyanophenyl)furan as a monomeric building block for de novo synthesis of α-oligo(arylfuran)s via metal-free cycloisomerization [4]. The cyano-substituted furan scaffold reduces reorganization energy by ~40% compared to bare furan (0.21 eV vs. 0.35 eV), conferring enhanced electron injection and n-type character [5]. The resulting oligomers exhibit good hole-transport capacity, with OLED devices achieving brightness up to 16,000 cd/m², comparable to NPD-based devices [6].

Solid-State Materials Research Requiring Coplanar π-Conjugated Crystalline Scaffolds

Procure 2,5-bis(4-cyanophenyl)furan for crystallographic studies or solid-state device fabrication where near-perfect coplanarity is essential. Single-crystal X-ray analysis confirms a furan–phenyl torsion angle of –179(2)° and monoclinic C2 packing (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) [7]. The rigid planar geometry maximizes π–π stacking and intermolecular electronic coupling, making the compound an ideal model system for structure–property correlation studies in organic electronics.

Computational Benchmarking of Cyano-Substituted Furan Charge-Transport Parameters

Use 2,5-bis(4-cyanophenyl)furan as a reference compound for DFT calculations of charge-transport properties in π-conjugated heterocycles. The experimentally validated crystal structure [7] and computed reorganization energy of 0.21 eV [5] provide a robust dataset for benchmarking new computational methods or for comparative studies with thiophene, selenophene, and other heterocyclic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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